
6-Chloro-4-methylpyridine-3-sulfonamide
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Overview
Description
6-Chloro-4-methylpyridine-3-sulfonamide is an organic compound with the molecular formula C6H7ClN2O2S It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 4th position, and a sulfonamide group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methylpyridine-3-sulfonamide typically involves the chlorination of 4-methylpyridine followed by sulfonation. One common method includes:
Chlorination: 4-Methylpyridine is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 6th position.
Sulfonation: The chlorinated product is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group at the 3rd position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
Substitution Products: Depending on the nucleophile, products such as 6-amino-4-methylpyridine-3-sulfonamide or 6-thio-4-methylpyridine-3-sulfonamide can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Coupling Products: Complex aromatic compounds with extended conjugation can be synthesized.
Scientific Research Applications
6-Chloro-4-methylpyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammatory diseases.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methylpyridine-3-sulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridine-3-sulfonamide: Lacks the chlorine atom, resulting in different reactivity and biological activity.
6-Chloro-3-methylpyridine-4-sulfonamide: Positional isomer with different physical and chemical properties.
6-Chloro-4-methylpyridine-2-sulfonamide: Another positional isomer with distinct reactivity.
Uniqueness
6-Chloro-4-methylpyridine-3-sulfonamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and sulfonamide groups makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
6-chloro-4-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSVCRFMKLJSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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